molecular formula C7H6BrClN4S B13301778 5-Bromo-1-[(5-chlorothiophen-3-yl)methyl]-1H-1,2,4-triazol-3-amine

5-Bromo-1-[(5-chlorothiophen-3-yl)methyl]-1H-1,2,4-triazol-3-amine

Cat. No.: B13301778
M. Wt: 293.57 g/mol
InChI Key: BBKVSHNKHJVTCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-1-[(5-chlorothiophen-3-yl)methyl]-1H-1,2,4-triazol-3-amine is a heterocyclic compound that contains bromine, chlorine, sulfur, and nitrogen atoms. It is a member of the triazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-[(5-chlorothiophen-3-yl)methyl]-1H-1,2,4-triazol-3-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 5-chlorothiophene-3-carbaldehyde.

    Formation of Triazole Ring: The aldehyde is then reacted with hydrazine derivatives to form the triazole ring.

    Bromination: The final step involves the bromination of the triazole ring to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-[(5-chlorothiophen-3-yl)methyl]-1H-1,2,4-triazol-3-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction: Reagents like hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazoles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Bromo-1-[(5-chlorothiophen-3-yl)methyl]-1H-1,2,4-triazol-3-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.

    Agriculture: The compound is explored for its potential use as a pesticide or herbicide.

    Materials Science: It is used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-Bromo-1-[(5-chlorothiophen-3-yl)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The bromine and chlorine atoms may enhance the compound’s binding affinity and specificity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-1-methyl-1H-pyrazole
  • 5-Bromo-4-(5-chlorothiophen-2-yl)thiazol-2-amine
  • 5-Bromo-1-[(5-chlorothiophen-2-yl)methyl]-1H-1,2,4-triazol-3-amine

Uniqueness

5-Bromo-1-[(5-chlorothiophen-3-yl)methyl]-1H-1,2,4-triazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms, along with the thiophene ring, enhances its reactivity and potential for diverse applications.

Properties

Molecular Formula

C7H6BrClN4S

Molecular Weight

293.57 g/mol

IUPAC Name

5-bromo-1-[(5-chlorothiophen-3-yl)methyl]-1,2,4-triazol-3-amine

InChI

InChI=1S/C7H6BrClN4S/c8-6-11-7(10)12-13(6)2-4-1-5(9)14-3-4/h1,3H,2H2,(H2,10,12)

InChI Key

BBKVSHNKHJVTCM-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=C1CN2C(=NC(=N2)N)Br)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.